molecular formula C8H7ClN2S B1349432 4-Chloro-6-ethylthieno[2,3-d]pyrimidine CAS No. 81136-42-7

4-Chloro-6-ethylthieno[2,3-d]pyrimidine

Cat. No. B1349432
Key on ui cas rn: 81136-42-7
M. Wt: 198.67 g/mol
InChI Key: IYTRSBKGPIDYHI-UHFFFAOYSA-N
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Patent
US09340554B2

Procedure details

Phosphoryl trichloride (2.3 mL, 3.00 equiv) was added to a solution of 6-ethylthieno[2,3-d]pyrimidin-4-ol (1.5 g, 8.32 mmol, 1.00 equiv) in dioxane (15 mL) dropwise with stirring at room temperature. The resulting solution was stirred overnight at 110° C. in an oil bath. The resulting solution was cooled and quenched by the addition of 100 mL of water and ice mixture. The resulting solution was extracted with 3×100 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 3×200 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1/10) to yield 700 mg (42%) of 4-chloro-6-ethylthieno[2,3-d]pyrimidine as a yellow solid. MS: m/z 199 (M+H)+.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([C:8]1[S:17][C:11]2[N:12]=[CH:13][N:14]=[C:15](O)[C:10]=2[CH:9]=1)[CH3:7]>O1CCOCC1>[Cl:3][C:15]1[C:10]2[CH:9]=[C:8]([CH2:6][CH3:7])[S:17][C:11]=2[N:12]=[CH:13][N:14]=1

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)C1=CC2=C(N=CN=C2O)S1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred overnight at 110° C. in an oil bath
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 100 mL of water and ice mixture
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×100 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed with 3×200 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC(=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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